![molecular formula C21H16N4O4 B14942919 6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B14942919.png)
6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a tetrazatetracyclo core, and multiple conjugated double bonds, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione involves several steps, including the formation of the benzodioxole ring and the construction of the tetrazatetracyclo core. The synthetic routes typically involve the use of reagents such as benzodioxole derivatives, tetrazole precursors, and various catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, resulting in the reduction of double bonds or other functional groups.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research on this compound includes its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound’s potential therapeutic applications are explored, including its use as a drug candidate for various diseases. Its pharmacokinetic and pharmacodynamic properties are studied to understand its efficacy and safety.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione involves its interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione can be compared with other similar compounds, such as:
- 13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-(2-methylpropyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
- N,N-Dibutyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- 9-(2,6-Dimethylphenyl)-4-methylsulfanyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of a benzodioxole ring and a tetrazatetracyclo core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16N4O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione |
InChI |
InChI=1S/C21H16N4O4/c1-24-20(27)18-12(11-6-7-15-16(8-11)29-10-28-15)9-17(26)23-19(18)25-14-5-3-2-4-13(14)22-21(24)25/h2-8,12H,9-10H2,1H3,(H,23,26) |
InChI Key |
YNPSDBCAFDYCKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)CC2C3=CC4=C(C=C3)OCO4)N5C1=NC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14942842.png)
![3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14942848.png)
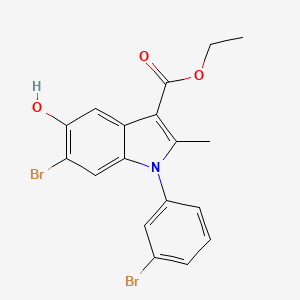
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942856.png)
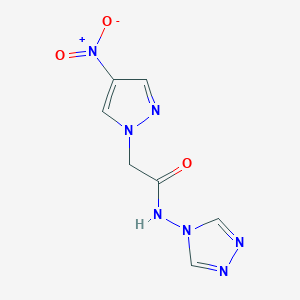
![ethyl 3-amino-2-{3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl}-3-oxopropanoate](/img/structure/B14942873.png)
![7-[2-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14942877.png)
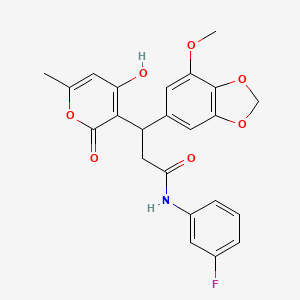
![10-(7-methoxy-1,3-benzodioxol-5-yl)-3,6,7,8-tetrahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one](/img/structure/B14942888.png)
![4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B14942895.png)
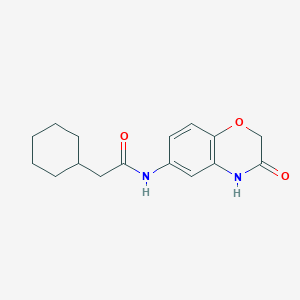
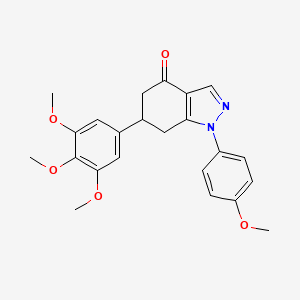
![1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942925.png)
![3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942936.png)
